molecular formula C16H16N2O4 B11022227 N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide

N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide

Cat. No.: B11022227
M. Wt: 300.31 g/mol
InChI Key: VDXXOPRODPNYIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide is an organic compound with the molecular formula C16H16N2O4 This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, a methyl group, and a nitro group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide typically involves the reaction of 2-ethoxyaniline with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

    Reduction: N-(2-ethoxyphenyl)-2-methyl-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-(2-ethoxyphenyl)-2-carboxy-3-nitrobenzamide.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethoxyphenyl)-2-methyl-3-aminobenzamide: A reduced form with an amino group instead of a nitro group.

    N-(2-ethoxyphenyl)-2-carboxy-3-nitrobenzamide: An oxidized form with a carboxylic acid group instead of a methyl group.

    N-(2-ethoxyphenyl)-2-methyl-3-chlorobenzamide: A substituted derivative with a chlorine atom instead of a nitro group.

Uniqueness

N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide is unique due to the presence of both an ethoxy group and a nitro group on the benzamide structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C16H16N2O4/c1-3-22-15-10-5-4-8-13(15)17-16(19)12-7-6-9-14(11(12)2)18(20)21/h4-10H,3H2,1-2H3,(H,17,19)

InChI Key

VDXXOPRODPNYIW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.